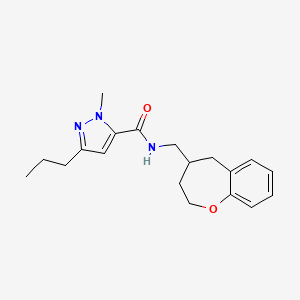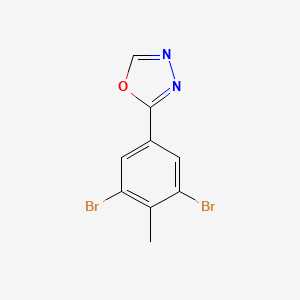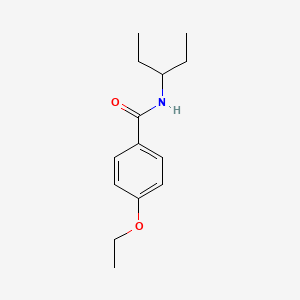
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.19467705 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) presents a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to pyrazole derivatives. This method involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, establishing a pathway that could be relevant for synthesizing similar compounds (Ikemoto et al., 2005).
Chemical Reactions and Mechanisms
- Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, providing insights into the chemical behavior and potential reactivity of pyrazole carboxamides, which could be relevant to understanding the reactivity of the compound (Yıldırım et al., 2005).
Structural Studies
- X-ray Crystal Structure Studies : Research by Kumara et al. (2018) on a novel pyrazole derivative involved X-ray crystal structure studies, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Kumara et al., 2018).
Novel Synthesis Methods
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A study by Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing innovative methods that could be applicable to the synthesis of related pyrazole compounds (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
- Antihypertensive Agents : Almansa et al. (1997) synthesized a series of pyrazoles as potent angiotensin II antagonists, indicating the potential of pyrazole derivatives in therapeutic applications, particularly in cardiovascular diseases (Almansa et al., 1997).
Propriétés
IUPAC Name |
2-methyl-5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-6-16-12-17(22(2)21-16)19(23)20-13-14-9-10-24-18-8-5-4-7-15(18)11-14/h4-5,7-8,12,14H,3,6,9-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADMIJXGKCVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NCC2CCOC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE](/img/structure/B5544857.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)


![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
![1-[3-(2-CHLORO-6-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PIPERIDINE](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)
